2-hydroxy-5-(trifluoromethyl)benzoic Acid
Overview
Description
2-Hydroxy-5-(trifluoromethyl)benzoic acid, also known as 2-Carboxy-4-(trifluoromethyl)phenol, is a chemical compound with the molecular formula C8H5F3O3. It is characterized by the presence of a hydroxyl group and a trifluoromethyl group attached to a benzoic acid core. This compound is used in various scientific research fields due to its unique chemical properties .
Mechanism of Action
Target of Action
The primary target of 2-Hydroxy-5-(trifluoromethyl)benzoic Acid is Cyclooxygenase (COX) . COX is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that have diverse roles in inflammation and other physiological functions .
Mode of Action
This compound acts as a COX inhibitor . By inhibiting the COX enzyme, it prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and platelet aggregation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in inflammation and pain signaling. By inhibiting the COX enzyme, this compound disrupts this pathway, leading to reduced production of prostaglandins .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound exhibits stereoselective differences in pharmacokinetics . After oral and intravenous administration, discrepancies were found between the enantiomers of the compound, which might be associated with their excretion and metabolism . The compound is primarily excreted through urine .
Result of Action
The inhibition of the COX enzyme by this compound results in reduced inflammation and platelet aggregation . This can be beneficial in conditions where these processes are harmful, such as in certain inflammatory diseases or conditions that involve excessive blood clotting .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action can be affected by the pH of the environment, as this can influence the compound’s ionization state and, consequently, its ability to interact with its target . Additionally, factors such as temperature and the presence of other substances can affect the compound’s stability .
Biochemical Analysis
Biochemical Properties
The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified .
Cellular Effects
It’s hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s suggested that it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Metabolic Pathways
It’s hypothesized that it may interact with certain enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It’s suggested that it may interact with certain transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
It’s hypothesized that it may have certain targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-5-(trifluoromethyl)benzoic acid typically involves the trifluoromethylation of salicylic acid derivatives. One common method includes the use of trifluoromethylating agents such as trifluoromethyl iodide in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective introduction of the trifluoromethyl group .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is prevalent. These methods allow for efficient large-scale synthesis with high selectivity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced benzoic acid derivatives.
Substitution: Substituted benzoic acids with various functional groups.
Scientific Research Applications
2-Hydroxy-5-(trifluoromethyl)benzoic acid is utilized in multiple research domains:
Chemistry: As a reagent in organic synthesis and as a catalyst in biochemical reactions.
Biology: For studying protein structure and function.
Medicine: In the synthesis of pharmaceuticals, including antibiotics and anti-inflammatory agents.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 2-Hydroxy-4-(trifluoromethyl)benzoic acid
- 3-Carboxy-4-hydroxybenzotrifluoride
- 5-(Trifluoromethyl)salicylic acid
Comparison: 2-Hydroxy-5-(trifluoromethyl)benzoic acid is unique due to the specific positioning of the trifluoromethyl group, which influences its reactivity and interaction with biological targets. Compared to its analogs, it exhibits distinct chemical behavior and biological activity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-hydroxy-5-(trifluoromethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3/c9-8(10,11)4-1-2-6(12)5(3-4)7(13)14/h1-3,12H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDOJQUHDQGQPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70455806 | |
Record name | 2-hydroxy-5-(trifluoromethyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70455806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79427-88-6 | |
Record name | 2-hydroxy-5-(trifluoromethyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70455806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxy-5-(trifluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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